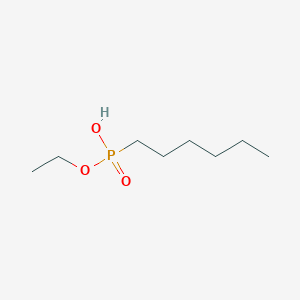
N-Hexylphosphonate Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexylphosphonate Ethyl Ester is an organic compound belonging to the class of phosphonic acid esters. It has the molecular formula C8H19O3P and is known for its applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes a hexyl group attached to a phosphonate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Hexylphosphonate Ethyl Ester can be synthesized through the esterification of hexylphosphonic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hexylphosphonate Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include hexylphosphonic acid, substituted phosphonates, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Hexylphosphonate Ethyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Hexylphosphonate Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- Ethyl Hydrogen Hexylphosphonate
- Phosphonic Acid, P-Hexyl-, Monoethyl Ester
- Ethoxy (Hexyl)phosphinic Acid
Comparison: N-Hexylphosphonate Ethyl Ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological activities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
16165-73-4 |
|---|---|
Molekularformel |
C8H19O3P |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
ethoxy(hexyl)phosphinic acid |
InChI |
InChI=1S/C8H19O3P/c1-3-5-6-7-8-12(9,10)11-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
XPLOQMVUXWZLET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCP(=O)(O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


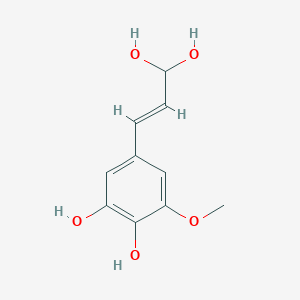
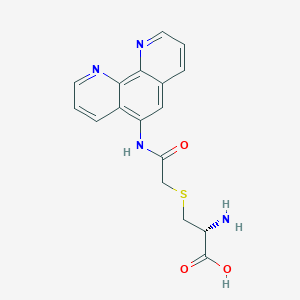
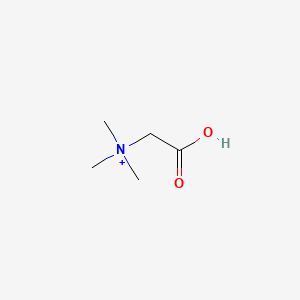
![Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)

![Bishydroxy[2H-1-benzopyran-2-one,1,2-benzopyrone]](/img/structure/B10759238.png)
![4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759242.png)
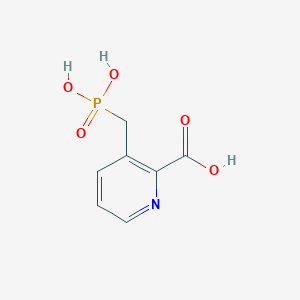
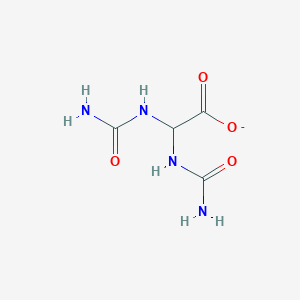
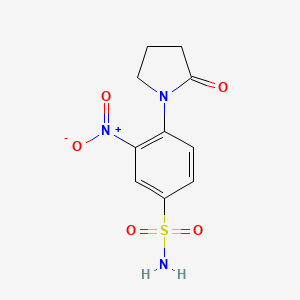
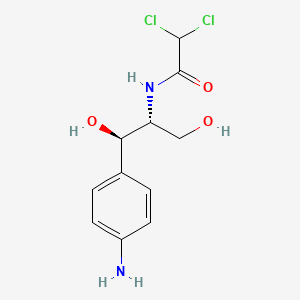
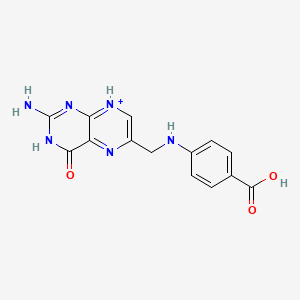
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759284.png)

